1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of a chlorophenyl compound, followed by the introduction of a trifluoromethyl group. The piperazine ring is then incorporated through a series of nucleophilic substitution reactions. The final step involves the formation of the pyrrolidine-2,5-dione ring under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine
- 2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol
- Biphenyl-4-yl (4-(4-nitrophenyl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, 1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H18ClF3N4O4 |
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Molecular Weight |
482.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H18ClF3N4O4/c22-14-2-4-15(5-3-14)28-19(30)12-18(20(28)31)27-9-7-26(8-10-27)16-6-1-13(21(23,24)25)11-17(16)29(32)33/h1-6,11,18H,7-10,12H2 |
InChI Key |
DXDOHXNRIGUPJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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